1-Carboxymethyl-3-methylimidazolium tetrafluoroborate
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Overview
Description
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. It is widely used in various scientific and industrial applications due to these characteristics.
Preparation Methods
The synthesis of 1-Carboxymethyl-3-methylimidazolium tetrafluoroborate typically involves the reaction of 1-carboxymethyl-3-methylimidazolium bromide with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction routes, with additional purification steps to meet the required standards for various applications.
Chemical Reactions Analysis
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various imidazolium derivatives .
Scientific Research Applications
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Its unique properties make it suitable for use in biological studies, particularly in enzyme-catalyzed reactions and protein stabilization.
Industry: It is used in the production of advanced materials, such as electrolytes for batteries and capacitors, and in the fabrication of sensors and other electronic devices.
Mechanism of Action
The mechanism by which 1-Carboxymethyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets and pathways, facilitating reactions and stabilizing intermediates. Its high ionic conductivity and thermal stability make it an effective medium for various chemical processes.
Comparison with Similar Compounds
1-Carboxymethyl-3-methylimidazolium tetrafluoroborate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: This compound is also an ionic liquid with similar properties but differs in its alkyl chain length, which can affect its solubility and reactivity.
1-Carboxymethyl-3-ethylimidazolium bromide: This compound has a different anion, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and anions, which provide a balance of stability, reactivity, and conductivity.
Properties
Molecular Formula |
C6H9BF4N2O2 |
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Molecular Weight |
227.95 g/mol |
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)acetic acid;tetrafluoroborate |
InChI |
InChI=1S/C6H8N2O2.BF4/c1-7-2-3-8(5-7)4-6(9)10;2-1(3,4)5/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI Key |
CFZGPQWJGMVQJH-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC(=O)O |
Origin of Product |
United States |
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